molecular formula C16H11F3N2O2 B13791201 4-(7-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester

4-(7-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester

Cat. No.: B13791201
M. Wt: 320.27 g/mol
InChI Key: IAULBTDPFGHGFQ-UHFFFAOYSA-N
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Description

4-(7-Trifluoromethyl-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a trifluoromethyl group attached to the imidazo[1,2-a]pyridine ring, which is further connected to a benzoic acid methyl ester moiety. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

4-(7-Trifluoromethyl-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The trifluoromethyl group and the ester moiety can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing functional groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

4-(7-Trifluoromethyl-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(7-Trifluoromethyl-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The imidazo[1,2-a]pyridine core is known to interact with nucleic acids and proteins, further contributing to its biological activity .

Comparison with Similar Compounds

4-(7-Trifluoromethyl-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

    Zolpidem: A sedative used for the treatment of insomnia.

    Alpidem: An anxiolytic agent.

    Saripidem: Another anxiolytic agent.

    Olprinone: A heart-failure drug.

The uniqueness of 4-(7-Trifluoromethyl-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester lies in its trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, compared to other similar compounds .

Properties

Molecular Formula

C16H11F3N2O2

Molecular Weight

320.27 g/mol

IUPAC Name

methyl 4-[7-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoate

InChI

InChI=1S/C16H11F3N2O2/c1-23-15(22)11-4-2-10(3-5-11)13-9-21-7-6-12(16(17,18)19)8-14(21)20-13/h2-9H,1H3

InChI Key

IAULBTDPFGHGFQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)C(F)(F)F

Origin of Product

United States

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